N-cyclohexyl-2-(1-piperidinyl)acetamide
Description
N-Cyclohexyl-2-(1-piperidinyl)acetamide is a synthetic acetamide derivative characterized by a cyclohexyl group attached to the amide nitrogen and a piperidinyl moiety at the 2-position of the acetamide backbone. Piperidine, a six-membered amine ring, confers basicity and structural rigidity, while the cyclohexyl group enhances lipophilicity. This compound is part of a broader class of N-cyclohexyl acetamides, which are explored for diverse applications, including medicinal chemistry and materials science. Its synthesis typically involves multicomponent reactions or Ugi-type protocols, as seen in related compounds .
Properties
IUPAC Name |
N-cyclohexyl-2-piperidin-1-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O/c16-13(11-15-9-5-2-6-10-15)14-12-7-3-1-4-8-12/h12H,1-11H2,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVOOCBILLACQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
The structural and functional diversity of N-cyclohexyl acetamides arises from variations in the substituent at the 2-position. Below is a systematic comparison:
Heterocyclic Substituents
Key Observations :
- Lipophilicity : Piperidinyl and pentylindolyl substituents (e.g., CH-PIACA) increase logP, enhancing blood-brain barrier penetration .
- Bioactivity: Imidazole derivatives (e.g., 1b) exhibit hydrogen-bonding capacity (IR peaks at 3297 cm⁻¹), favoring receptor interactions. CH-PIACA’s indole core mimics endogenous cannabinoids, explaining its psychoactivity .
Aromatic and Hybrid Substituents
Key Observations :
- Electronic Effects: Sulfamoylphenoxy (e.g., ) lowers logP compared to purely aromatic substituents, balancing lipophilicity and solubility.
Aliphatic and Functionalized Substituents
Key Observations :
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-cyclohexyl-2-(1-piperidinyl)acetamide, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves multi-step organic reactions, starting with cyclohexylamine and piperidine derivatives. Key steps include:
- Nucleophilic substitution : Reacting a chloroacetamide intermediate with piperidine under reflux in aprotic solvents (e.g., DMF) .
- Catalytic optimization : Use of bases like triethylamine to enhance yield and purity .
- Purification : Column chromatography or recrystallization to isolate the product, monitored via thin-layer chromatography (TLC) .
- Critical Parameters : Temperature (60–80°C), solvent polarity, and catalyst selection significantly impact reaction efficiency.
Q. How is This compound characterized post-synthesis?
- Analytical Techniques :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity, with cyclohexyl protons appearing as multiplet signals (δ 1.2–1.8 ppm) and piperidinyl protons as triplet/doublet patterns (δ 2.5–3.0 ppm) .
- Infrared Spectroscopy (IR) : Peaks at ~1650 cm (C=O stretch) and ~3300 cm (N-H stretch) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% typically required for pharmacological studies) .
Q. What stability considerations are critical for this compound under varying storage conditions?
- Key Factors :
- pH Sensitivity : Degradation observed at extremes (pH <3 or >10), necessitating neutral buffer systems .
- Temperature : Stable at 4°C for >6 months; accelerated degradation at >25°C .
- Light Exposure : UV/Vis studies recommend amber vials to prevent photolytic decomposition .
Advanced Research Questions
Q. How can contradictions in biological activity data (e.g., varying IC values) be resolved?
- Approach :
- Dose-Response Reproducibility : Validate assays (e.g., enzyme inhibition) across multiple replicates and cell lines .
- Computational Validation : Compare experimental IC with molecular docking results (e.g., AutoDock Vina) to identify binding affinity discrepancies .
- Meta-Analysis : Cross-reference data from independent studies (e.g., PubChem, peer-reviewed journals) to identify outliers .
Q. What computational methods predict the compound’s physicochemical and pharmacological properties?
- Tools :
- Density Functional Theory (DFT) : Calculates molecular geometry, vibrational frequencies, and nonlinear optical properties (e.g., hyperpolarizability) .
- Molecular Electrostatic Potential (MEP) Maps : Identify nucleophilic/electrophilic regions for reactivity predictions .
- ADMET Prediction : Software like SwissADME estimates bioavailability, logP, and toxicity .
Q. How can structural modifications enhance pharmacological activity (e.g., antimicrobial or anticancer effects)?
- Strategies :
- Substituent Variation : Replace the cyclohexyl group with aromatic rings (e.g., p-tolyl) to improve target binding .
- Heterocycle Integration : Introduce triazole or pyridazine moieties to enhance metabolic stability and potency .
- SAR Studies : Test analogs in vitro against specific targets (e.g., bacterial gyrase for antimicrobial activity) .
Q. How are nonlinear optical properties evaluated for potential biomedical imaging applications?
- Methods :
- Z-Scan Technique : Measures third-order nonlinear susceptibility (χ) using laser pulses .
- Comparative Analysis : Benchmark against urea or KDP crystals to assess enhancement factors .
Q. What methodologies address gaps in toxicity and safety data for preclinical studies?
- Protocols :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
